molecular formula C16H17ClN2O7 B13763740 2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-, morpholinoethyl ester, hydrochloride CAS No. 73713-72-1

2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-, morpholinoethyl ester, hydrochloride

Cat. No.: B13763740
CAS No.: 73713-72-1
M. Wt: 384.77 g/mol
InChI Key: IJWNLGDHZFECJX-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-, morpholinoethyl ester, hydrochloride is a complex organic compound known for its diverse applications in scientific research This compound belongs to the benzopyran family, which is characterized by a fused benzene and pyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-, morpholinoethyl ester, hydrochloride typically involves multiple steps. One common method starts with the nitration of 2H-1-Benzopyran-3-carboxylic acid to introduce the nitro group at the 6-position. This is followed by the esterification of the carboxylic acid group with morpholinoethanol under acidic conditions to form the morpholinoethyl ester. The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-, morpholinoethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 6-amino-2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives.

    Reduction: Formation of 2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-.

    Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-, morpholinoethyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-, morpholinoethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholinoethyl ester moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-, ethyl ester
  • 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo-
  • 2H-1-Benzopyran-3-carboxylic acid, 6-methoxy-, ethyl ester

Uniqueness

Compared to similar compounds, 2H-1-Benzopyran-3-carboxylic acid, 6-nitro-2-oxo-, morpholinoethyl ester, hydrochloride is unique due to the presence of the morpholinoethyl ester moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

CAS No.

73713-72-1

Molecular Formula

C16H17ClN2O7

Molecular Weight

384.77 g/mol

IUPAC Name

2-morpholin-4-ium-4-ylethyl 6-nitro-2-oxochromene-3-carboxylate;chloride

InChI

InChI=1S/C16H16N2O7.ClH/c19-15(24-8-5-17-3-6-23-7-4-17)13-10-11-9-12(18(21)22)1-2-14(11)25-16(13)20;/h1-2,9-10H,3-8H2;1H

InChI Key

IJWNLGDHZFECJX-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CCOC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O.[Cl-]

Origin of Product

United States

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